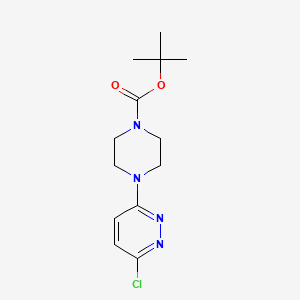

1-Boc-4-(6-氯哒嗪-3-基)哌嗪

描述

Synthesis Analysis

The synthesis of piperazine derivatives can involve multiple steps, including reductive amination, alkylation, and conjugation with other chemical groups. For instance, the synthesis of [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives was achieved using the reductive amination method with sodium triacetoxyborohydride as a reducing agent . Another example is the synthesis of triazolo-pyridazine-6-yl-substituted piperazines, which involved a two-step process starting with a one-pot mode synthesis followed by conjugation with secondary amines . These methods highlight the versatility of piperazine chemistry and the potential approaches that could be applied to synthesize 1-Boc-4-(6-chloropyridazin-3-yl)piperazine.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is confirmed using various spectroscopic techniques such as IR, 1H NMR, and mass spectrometry. For example, the structure of 1-(2,3-dichlorophenyl)piperazine was confirmed by IR and 1H-NMR , while the structures of 4-(aryl/heteroaryl-2-ylmethyl)-6-phenyl-2-[3-(4-substituted piperazine-1-yl)propyl]pyridazin-3(2H)-one derivatives were confirmed using IR, 1H NMR, and mass spectral data . These techniques are crucial for verifying the identity and purity of synthesized compounds.

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, depending on their functional groups and substitution patterns. The papers provided do not detail specific reactions for 1-Boc-4-(6-chloropyridazin-3-yl)piperazine, but they do mention the biological activities of similar compounds, suggesting that these derivatives can interact with biological targets such as enzymes and cell receptors .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. While the provided papers do not give specific details on the properties of 1-Boc-4-(6-chloropyridazin-3-yl)piperazine, they do discuss the biological activities of related compounds, which can be indicative of their chemical properties. For example, some piperazine derivatives have shown significant antituberculosis and anticancer activity , while others have been evaluated for their anti-diabetic potential .

科学研究应用

合成和化学性质

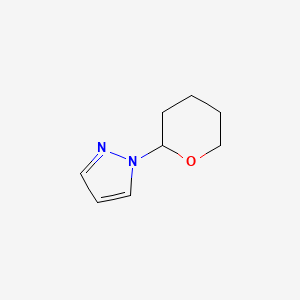

- 1-Boc-4-(6-氯哒嗪-3-基)哌嗪用于各种合成工艺。例如,它参与杂环化合物的合成,例如 6-芳基-4-吡唑-1-基-吡哒嗪-3-酮衍生物,它们在药理学和材料科学中具有潜在应用 (Youssef 等人,2005 年)。

生物学应用

- 已经研究了源自 1-Boc-4-(6-氯哒嗪-3-基)哌嗪的化合物的潜在抗炎和抗癌特性。例如,某些哌嗪基噻吩基哒嗪衍生物在抗炎活性研究中显示出有希望的结果 (Refaat 等人,2007 年)。

- 此外,已经探索了该化合物的衍生物的抗肿瘤活性,特别是对乳腺癌细胞的抗肿瘤活性。这突出了该化合物在开发新的抗癌疗法中的潜力 (Yurttaş 等人,2014 年)。

化学分析和表征

- 该化合物还用于合成材料和化学分析的中间体,展示了其在各种科学研究领域的多功能性。例如,它已被用于合成用于质谱分析的特定肽,有助于开发更灵敏的检测方法 (Qiao 等人,2011 年)。

药物中间体

- 此外,1-Boc-4-(6-氯哒嗪-3-基)哌嗪是合成各种药物的关键中间体。它已被用于制备治疗艾滋病和糖尿病等疾病的药物,展示了其在药物开发中的关键作用 (Romero 等人,1994 年)。

安全和危害

属性

IUPAC Name |

tert-butyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN4O2/c1-13(2,3)20-12(19)18-8-6-17(7-9-18)11-5-4-10(14)15-16-11/h4-5H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIXODQAAOQHDTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40620221 | |

| Record name | tert-Butyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-4-(6-chloropyridazin-3-yl)piperazine | |

CAS RN |

492431-11-5 | |

| Record name | tert-Butyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B1323380.png)

![Pyrazolo[1,5-a]pyridin-2-amine](/img/structure/B1323392.png)

![4-Iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1323397.png)

![N-[1-[(1-Amino-1-oxopropan-2-yl)amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide](/img/structure/B1323404.png)